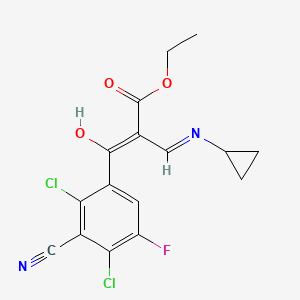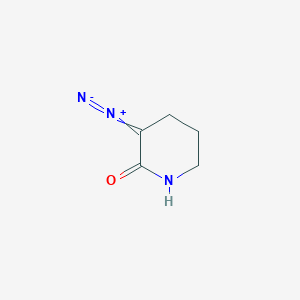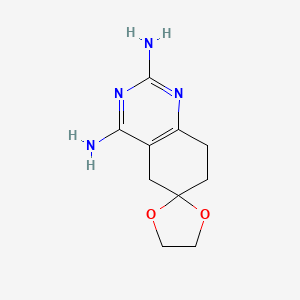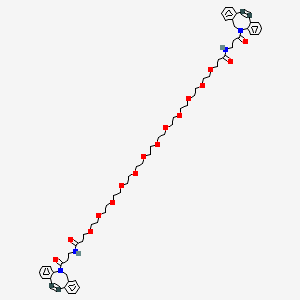![molecular formula C25H15NO2 B13729116 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)
7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a dibenzo[b,e][1,4]dioxine core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the cyclocondensation of biphenyl-2,2’-diamine with benzil under the catalysis of chiral phosphoric acid. This reaction proceeds under mild conditions and yields the desired product with high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The phenyl groups and the carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include the activation or inhibition of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Dibenzo-1,4-dioxin: A simpler analog with a similar core structure but lacking the phenyl and carbonitrile groups.
Polychlorinated dibenzodioxins: These compounds share a similar dioxin core but are chlorinated, leading to different chemical properties and toxicological profiles.
Uniqueness: 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for enantioselective synthesis. This makes it particularly valuable in the development of chiral catalysts and ligands .
Properties
Molecular Formula |
C25H15NO2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7,8-diphenyldibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C25H15NO2/c26-16-19-12-7-13-22-25(19)28-24-15-21(18-10-5-2-6-11-18)20(14-23(24)27-22)17-8-3-1-4-9-17/h1-15H |
InChI Key |
KRIVWSVYFUMPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)OC5=C(C=CC=C5O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)

![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)







![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
